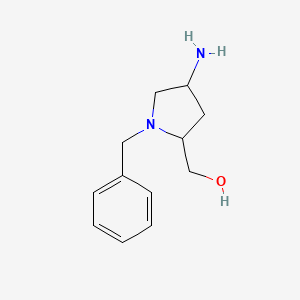![molecular formula C21H26ClN3O2 B12271347 2-(4-Chlorophenoxy)-2-methyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12271347.png)
2-(4-Chlorophenoxy)-2-methyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-2-methyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one is a complex organic compound that features a combination of chlorophenoxy, pyridinyl, and piperidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropane to form 2-(4-chlorophenoxy)-2-methylpropane. This intermediate is then reacted with 4-(methyl(pyridin-2-yl)amino)piperidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenoxy)-2-methyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(4-Chlorophenoxy)-2-methyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-1-pyridin-2-yl-propan-1-one
- 1-(Pyridin-2-yl)propan-1-one
- 5-[(2-Chlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Uniqueness
2-(4-Chlorophenoxy)-2-methyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H26ClN3O2 |
|---|---|
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-2-methyl-1-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H26ClN3O2/c1-21(2,27-18-9-7-16(22)8-10-18)20(26)25-14-11-17(12-15-25)24(3)19-6-4-5-13-23-19/h4-10,13,17H,11-12,14-15H2,1-3H3 |
Clé InChI |
XPWWAOMBZNCWOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)N1CCC(CC1)N(C)C2=CC=CC=N2)OC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


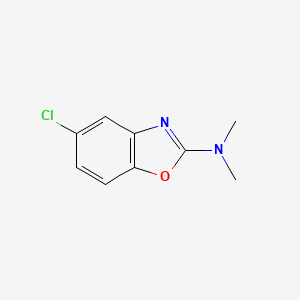
![4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B12271272.png)
![3-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B12271279.png)
![2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-6-methylpyridine-3-carbonitrile](/img/structure/B12271284.png)
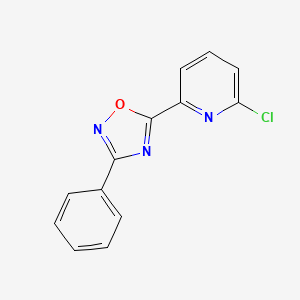
![5-chloro-N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12271291.png)
![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B12271297.png)
![1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine](/img/structure/B12271305.png)

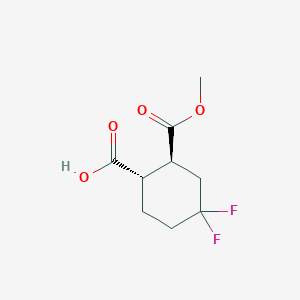
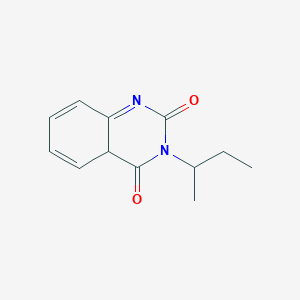

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,2-diphenylacetamide](/img/structure/B12271337.png)
